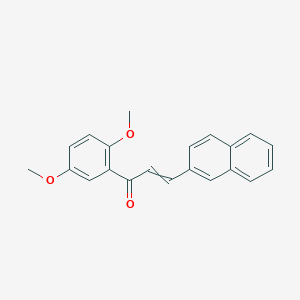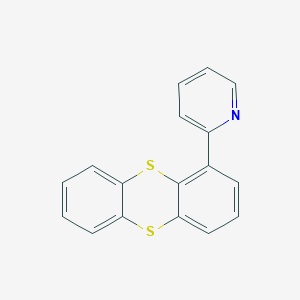
2-(Thianthren-1-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Thianthren-1-yl)pyridine is a heterocyclic compound that features a pyridine ring bonded to a thianthrene moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thianthren-1-yl)pyridine typically involves the coupling of thianthrene with pyridine derivatives. One common method is the Suzuki coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-carbon bond between the thianthrene and pyridine rings . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 2-(Thianthren-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The thianthrene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring or the thianthrene moiety, leading to partially or fully reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and thianthrene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thianthrene moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thianthrene rings .
科学的研究の応用
2-(Thianthren-1-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Its electronic properties make it useful in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics
作用機序
The mechanism of action of 2-(Thianthren-1-yl)pyridine depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thianthrene moiety can undergo redox reactions, influencing the compound’s overall reactivity and interaction with biological systems .
類似化合物との比較
2-(Thiophen-2-yl)pyridine: Similar in structure but with a thiophene ring instead of thianthrene.
2-(Pyridin-2-yl)thiazole: Features a thiazole ring in place of thianthrene.
2-(Pyridin-2-yl)benzothiazole: Contains a benzothiazole ring instead of thianthrene.
Uniqueness: 2-(Thianthren-1-yl)pyridine is unique due to the presence of the thianthrene moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific redox characteristics and structural rigidity .
特性
CAS番号 |
878000-38-5 |
|---|---|
分子式 |
C17H11NS2 |
分子量 |
293.4 g/mol |
IUPAC名 |
2-thianthren-1-ylpyridine |
InChI |
InChI=1S/C17H11NS2/c1-2-9-15-14(8-1)19-16-10-5-6-12(17(16)20-15)13-7-3-4-11-18-13/h1-11H |
InChIキー |
MTBXHHHPKHSSLP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)SC3=CC=CC(=C3S2)C4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


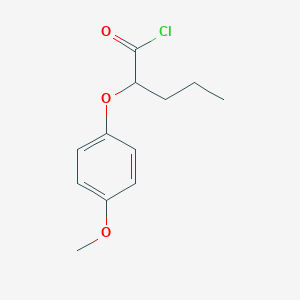
![2-Amino-5-{[(pyrazin-2-yl)amino]methyl}phenol](/img/structure/B14202211.png)
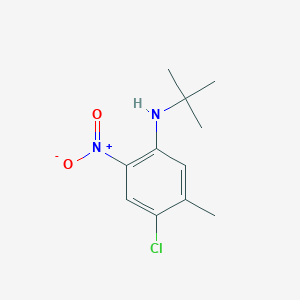
![6-(1,3-Benzothiazol-2(3H)-ylidene)-4-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one](/img/structure/B14202220.png)
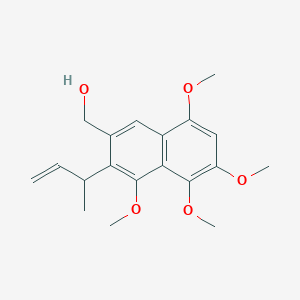
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(3-pyridinyl)-](/img/structure/B14202226.png)
![[1,1'-Biphenyl]-3-carbonitrile, 2'-benzoyl-](/img/structure/B14202232.png)
![Methanone, (2-methylphenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14202239.png)
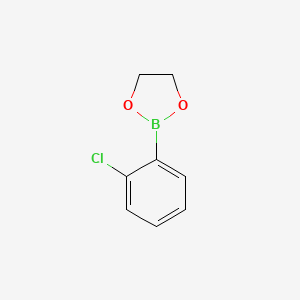

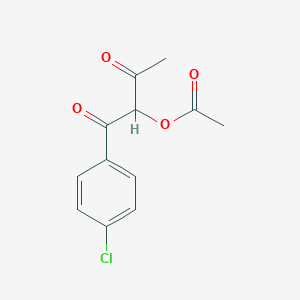
![1-[(3-Bromophenyl)ethynyl]-2-chlorobenzene](/img/structure/B14202269.png)
![N-[2-Chloro-4-(trifluoromethyl)phenyl]-5-methylfuran-2-sulfonamide](/img/structure/B14202273.png)
